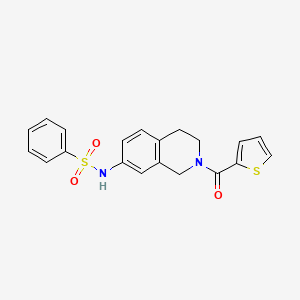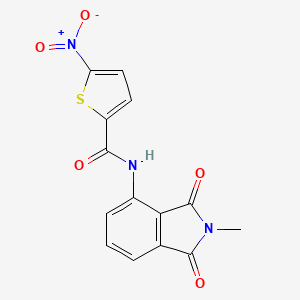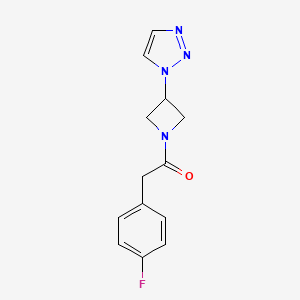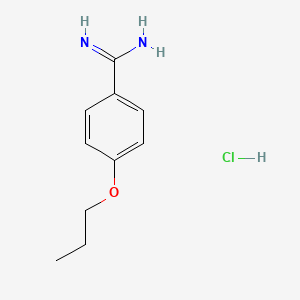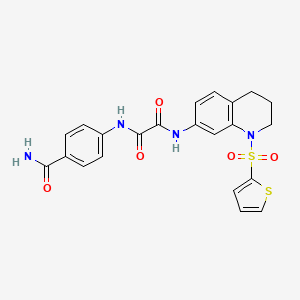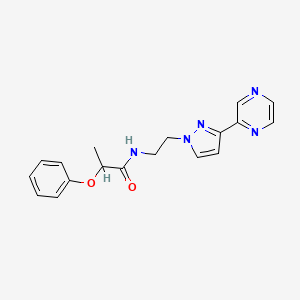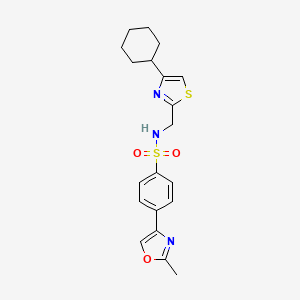
N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Wissenschaftliche Forschungsanwendungen
COX-2 Inhibition and Potential in Rheumatoid Arthritis Treatment
A study by Hashimoto et al. (2002) investigated a series of benzenesulfonamide derivatives, including those with structures similar to N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide. They found these compounds effective as selective COX-2 inhibitors. One such compound, JTE-522, showed promise in phase II clinical trials for treating rheumatoid arthritis and osteoarthritis.
Antitumor Activity
Sławiński and Brzozowski (2006) synthesized a series of benzenesulfonamide derivatives, including those structurally related to the compound . They evaluated their antitumor activity and found specific derivatives exhibited significant activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
Kynurenine 3-Hydroxylase Inhibition
Röver et al. (1997) explored benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in neurodegenerative diseases. They identified potent inhibitors, demonstrating the potential therapeutic applications of such compounds in neurological conditions (Röver et al., 1997).
Potential in Anticancer Therapy
Żołnowska et al. (2012) reported on novel benzenesulfonamide derivatives with potential as anticancer agents. They demonstrated remarkable activity against various human tumor cell lines, indicating the potential utility of these compounds in cancer treatment (Żołnowska et al., 2012).
Photochemical Decomposition Study
Zhou and Moore (1994) studied the photochemical decomposition of a benzenesulfonamide compound, which is structurally related to the compound of interest. Their findings contribute to understanding the stability and environmental impact of such chemicals (Zhou & Moore, 1994).
Carbonic Anhydrase Inhibition
Alafeefy et al. (2015) investigated benzenesulfonamides, including those similar to N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, as inhibitors of human carbonic anhydrase isozymes. These studies highlight the potential of such compounds in therapeutic applications targeting carbonic anhydrases (Alafeefy et al., 2015).
Eigenschaften
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-14-22-18(12-26-14)16-7-9-17(10-8-16)28(24,25)21-11-20-23-19(13-27-20)15-5-3-2-4-6-15/h7-10,12-13,15,21H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWLVRNTJNLNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=CS3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

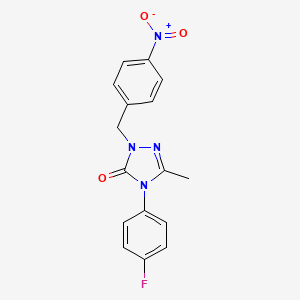

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone](/img/structure/B2968007.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2968008.png)
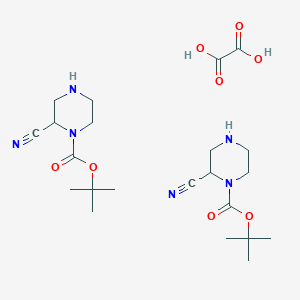
![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2968011.png)
![2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2968012.png)
![2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2968016.png)
